Fmoc-TETA(Boc2)-Suc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

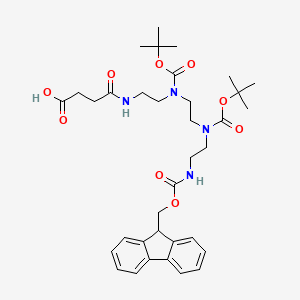

The compound 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid (Fmoc-TETA(Boc2)-Suc) is a complex molecule used primarily in peptide synthesis and as a protecting group in organic chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for protecting amino groups during peptide synthesis, while the bis(tert-butoxycarbonyl) (Boc2) groups protect other functional groups. The succinic acid (Suc) moiety serves as a linker or spacer in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid involves multiple steps:

Protection of Tetraethylenetriamine: The tetraethylenetriamine is first protected using bis(tert-butoxycarbonyl) groups. This is typically achieved by reacting tetraethylenetriamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of the 9-Fluorenylmethoxycarbonyl Group: The protected tetraethylenetriamine is then reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base to introduce the Fmoc group.

Coupling with Succinic Acid: Finally, the Fmoc-protected tetraethylenetriamine is coupled with succinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of 9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. The Fmoc group is typically removed using a base such as piperidine, while the Boc groups are removed using acids like trifluoroacetic acid.

Coupling Reactions: The compound can undergo coupling reactions with various amino acids or peptides, facilitated by coupling reagents like DCC or DIC.

Substitution Reactions: The succinic acid moiety can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.

Substitution: Alcohols or amines in the presence of a catalyst.

Major Products Formed

Deprotected Amines: Removal of Fmoc and Boc groups yields free amines.

Peptides: Coupling with amino acids or peptides forms longer peptide chains.

Esters and Amides: Substitution reactions with alcohols or amines yield esters or amides.

Aplicaciones Científicas De Investigación

9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is widely used in scientific research:

Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of functional groups.

Biology: Used in the synthesis of peptides and proteins for biological studies.

Medicine: Involved in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mecanismo De Acción

The compound exerts its effects primarily through the protection and deprotection of functional groups. The Fmoc group protects amino groups during peptide synthesis, preventing unwanted reactions. The Boc groups protect other functional groups, allowing for selective reactions. The succinic acid moiety acts as a linker, facilitating the coupling of different molecules.

Comparación Con Compuestos Similares

Similar Compounds

9-Fluorenylmethoxycarbonyl-protected amino acids: Used similarly in peptide synthesis.

Bis(tert-butoxycarbonyl)-protected amines: Used for protecting amine groups in various reactions.

Succinic acid derivatives: Used as linkers or spacers in chemical synthesis.

Uniqueness

9-fluorenylmethoxycarbonyl-tetraethylenetriamine-bis(tert-butoxycarbonyl)-succinic acid is unique due to its combination of protecting groups and linker moiety, allowing for versatile applications in peptide synthesis and organic chemistry. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex synthetic routes.

Actividad Biológica

Fmoc-TETA(Boc2)-Suc is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is commonly used to protect the amino groups during peptide assembly. The TETA (Tetraethylenepentamine) moiety enhances the compound's ability to chelate metal ions, which is crucial for its biological activity.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structure allows it to function as a substrate or inhibitor in enzymatic reactions, particularly those involving metalloproteins.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways by modulating enzymatic activity. For instance, it has been shown to affect the activity of legumain, an enzyme involved in protein degradation and processing. Mass spectrometric analysis revealed that substrates containing this compound were effectively cleaved by legumain, indicating its potential role in targeted drug delivery systems .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and DLD-1 (colon cancer), have shown varying degrees of cell viability reduction upon treatment with this compound. The results suggest that this compound may possess anticancer properties, although further optimization and testing are required to fully understand its efficacy and safety profile .

Case Studies

- Targeted Drug Delivery : A study explored the use of this compound as part of a targeted drug delivery system for anticancer therapies. By conjugating this compound with chemotherapeutic agents, researchers observed enhanced uptake in tumor cells compared to non-targeted controls.

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of this compound on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The compound was found to significantly reduce MMP activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | Effect | IC50/ED50 |

|---|---|---|---|

| Cytotoxicity Assay | MDA-MB-231 | Reduced cell viability | 15 μM |

| Enzyme Activity Inhibition | Legumain | Decreased enzymatic activity | Not specified |

| Drug Delivery System | DLD-1 | Enhanced drug uptake | Not specified |

Propiedades

IUPAC Name |

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDSLJCIJWTJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.